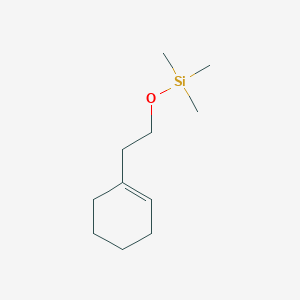![molecular formula C18H23ClOP+ B14415412 Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium CAS No. 80833-24-5](/img/structure/B14415412.png)
Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, a chloro group, and a (2,2-dimethylpropoxy)methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium typically involves the reaction of diphenylphosphine with a suitable chloroalkylating agent. One common method is the reaction of diphenylphosphine with chloro[(2,2-dimethylpropoxy)methyl]chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where diphenylphosphine and chloro[(2,2-dimethylpropoxy)methyl]chloride are continuously fed into the reactor along with a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The continuous flow process offers advantages such as improved safety, scalability, and efficiency compared to batch processes.
化学反应分析
Types of Reactions
Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, thiols, or alcohols can be used under basic conditions to facilitate the substitution reaction.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding substituted phosphonium salts.
科学研究应用
Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium involves its ability to act as a nucleophile or electrophile depending on the reaction conditions. The phosphorus atom can form bonds with various electrophiles, while the chloro group can be substituted by nucleophiles. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phosphorus atom.
相似化合物的比较
Similar Compounds
Diphenylphosphine: Lacks the chloro and (2,2-dimethylpropoxy)methyl groups.
Triphenylphosphine: Contains three phenyl groups instead of two phenyl groups and a chloro[(2,2-dimethylpropoxy)methyl] group.
Chloro(diphenyl)phosphine: Contains a chloro group and two phenyl groups but lacks the (2,2-dimethylpropoxy)methyl group.
Uniqueness
Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium is unique due to the presence of the (2,2-dimethylpropoxy)methyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry and industry.
属性
CAS 编号 |
80833-24-5 |
|---|---|
分子式 |
C18H23ClOP+ |
分子量 |
321.8 g/mol |
IUPAC 名称 |
chloro-(2,2-dimethylpropoxymethyl)-diphenylphosphanium |
InChI |
InChI=1S/C18H23ClOP/c1-18(2,3)14-20-15-21(19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3/q+1 |
InChI 键 |
PKQUOTZGRZITKU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


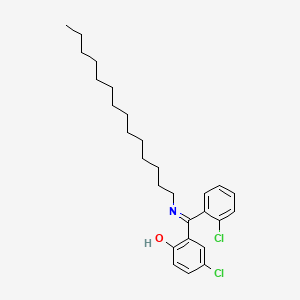
![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)

![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)




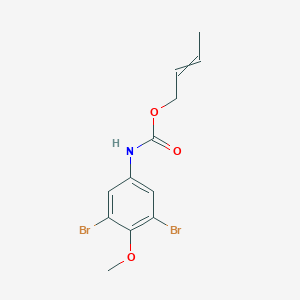

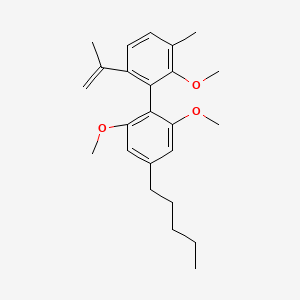
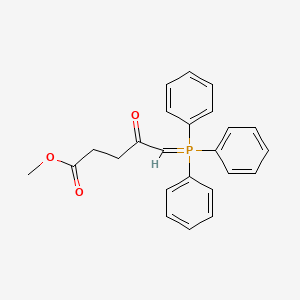
![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
